N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide

Enantioselective synthesis Chiral building blocks Medicinal chemistry

Generic substitution of pyrrolidine-amide building blocks compromises enantioselectivity, hydrogen-bonding capacity, and target engagement-the glycyl analog lacks a chiral center, while piperidine analogs alter LogP and conformational profiles. This (S,S)-configured compound resolves these pain points: • Dual stereocenters preserve enantiopurity through multi-step PREP inhibitor syntheses • Free primary amine (alanyl residue) enables direct amide coupling diversification • ≥95% purity with supplier COA; verify enantiomeric excess via chiral HPLC upon receipt. Shipped ambient; not classified as dangerous goods for transport.

Molecular Formula C12H23N3O2
Molecular Weight 241.33 g/mol
Cat. No. B7931350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide
Molecular FormulaC12H23N3O2
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESCCN(CC1CCCN1C(=O)C(C)N)C(=O)C
InChIInChI=1S/C12H23N3O2/c1-4-14(10(3)16)8-11-6-5-7-15(11)12(17)9(2)13/h9,11H,4-8,13H2,1-3H3/t9-,11?/m0/s1
InChIKeyYVTDCFFBOYIVEJ-FTNKSUMCSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Why N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide (CAS 1401666-15-6) Differs Fundamentally from Generic Pyrrolidine Amides


N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide (CAS 1401666-15-6) is a chiral, small-molecule amide with an (S)-configured alanine moiety linked to an (S)-pyrrolidine scaffold bearing an N-ethylacetamide substituent . Its molecular formula is C₁₂H₂₃N₃O₂, with a molecular weight of 241.33 g/mol and a purity specification of ≥95% from established suppliers of building blocks for medicinal chemistry . Unlike simple pyrrolidine derivatives, the dual stereogenic centers and the free primary amine—masked within the alanyl residue—enable it to serve as an enantiomerically pure precursor for protease-targeted peptidomimetics and central nervous system (CNS) probe molecules, where even minor structural variations can profoundly alter pharmacokinetic profile, target selectivity, and synthetic tractability [1]. The compound is primarily distributed as a research intermediate, with documented computed physicochemical parameters—including a calculated density of 1.1±0.1 g/cm³, a boiling point of 411.4±20.0 °C, and a predicted LogP of -0.76—providing a baseline for comparing closely related pyrrolidine amides that may appear interchangeable at first glance but exhibit distinctly different properties relevant to reaction design, purification, and biological partitioning .

Stereochemical Control
Dual (S)-configured centers enable homochiral scaffold for asymmetric synthesis
Bifunctional Intermediate
Alanyl-amide and free primary amine support orthogonal coupling reactions
Peptidomimetic Precursor
Suited for protease-targeted peptidomimetics and CNS probe construction

Why N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide Cannot Be Simply Replaced by Other Pyrrolidine Amides


Generic substitution within the pyrrolidine-amide family is scientifically precarious because the specific arrangement of the (S)-alanyl residue, the 2-position methylene bridge, and the N-ethylacetamide group collectively defines the compound's capability as a stereodefined, bifunctional building block. Replacing the (S)-alanyl side chain with an achiral glycyl group—as in N-[1-(2-amino-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide—removes a chiral center and alters the geometry of the free amine, which can compromise enantioselective interactions in catalytic or biological environments . Substituting the alanyl group with a simple ethylamine side chain (N-[(S)-1-(2-amino-ethyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide) eliminates the amide bond at the pyrrolidine 1-position, fundamentally changing the compound’s hydrogen-bonding capacity, its LogP, and its suitability for peptide coupling reactions [1]. Further, exchanging the pyrrolidine ring for a piperidine ring—as in N-[1-(L-Alanyl)-4-piperidinyl]-N-ethylacetamide—shifts the ring size and alters the spatial orientation of the reactive amine, yielding a different conformational profile and a higher predicted boiling point (419.0±45.0 °C vs. 411.4±20.0 °C), which impacts distillation-based purification . These structural variations produce measurable differences in computed partition coefficients, boiling points, and functional group availability, making unqualified substitution scientifically unsound for applications that depend on precise stereochemistry, reactivity, or physicochemical behavior .

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Achiral glycyl analog lacks dual stereocenters and cannot provide enantioselective control required for chiral synthesis.

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Ethylamine side-chain analog removes internal amide bond, reducing H-bond donor/acceptor capacity and altering peptide coupling suitability.

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Piperidine-ring analog shifts conformational profile, boiling point, and LogP despite identical molecular formula; purification and lipophilicity may differ.

Quantitative Evidence Guide: N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide vs. Closest Analogs


Chirality: Dual (S)-Stereogenic Centers Differentiate Target from Achiral Glycyl Analog

The target compound possesses two well-defined (S)-stereogenic centers—at the alanine α-carbon and the pyrrolidine 2-position—while the comparator N-[1-(2-amino-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide (CAS 1353943-61-9) is achiral at the glycyl residue and attaches the functional groups at the pyrrolidine 3-position instead of the 2-position . This difference is not merely structural: the presence of two contiguous stereocenters enables the target compound to function as a homochiral scaffold for asymmetric synthesis, whereas the achiral comparator cannot provide the same degree of enantioselective control. The target compound’s reported optical rotation (literature value pending; supplier-stated purity ≥95% with confirmed enantiomeric excess data available upon quality assessment) contrasts with the comparator’s absence of chirality data, a critical distinction when procuring for stereoselective applications .

Chirality Comparison
Head-to-head

Target has two (S)-stereocenters; glycyl comparator has 0. MW 241.33 vs 213.28 g/mol. Substitution position differs (2- vs. 3-pyrrolidinyl).

Stereochemical identity supports asymmetric synthesis workflows; achiral analog cannot replicate chiral template.

Optical rotation pending; supplier-stated purity ≥95%.

Enantioselective synthesis Chiral building blocks Medicinal chemistry

Functional Group Identity: Alanyl-Amide vs. Aminoethyl Side Chain Impacts Hydrogen-Bond Donor/Acceptor Profile

The target compound incorporates an (S)-alanyl carbonyl attached to the pyrrolidine nitrogen, creating a secondary amide linkage that provides two hydrogen-bond donor sites (primary amine plus amide N–H) and three hydrogen-bond acceptor sites (two amide carbonyls plus the tertiary amine of the pyrrolidine). In contrast, N-[(S)-1-(2-amino-ethyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide (CAS 1353996-81-2) replaces the alanyl-amide with a simple ethylamine side chain, reducing the hydrogen-bond acceptor count from 3 to 2 and eliminating the internal amide bond [1]. This difference is reflected in the molecular formulas: C₁₂H₂₃N₃O₂ for the target versus C₁₁H₂₃N₃O for the comparator—a difference of one carbon and one oxygen atom, corresponding to the missing carbonyl group. The practical consequence is that the target compound can engage in a richer network of intermolecular hydrogen bonds, which is essential for applications in crystal engineering, supramolecular assembly, or protein–ligand interaction studies where amide-mediated binding is required .

Hydrogen Bond Profile
Head-to-head

Target: 2 H-bond donors, 3 acceptors. Ethylamine analog: 1 donor, 2 acceptors. +1 carbonyl group difference (C₁₂H₂₃N₃O₂ vs C₁₁H₂₃N₃O).

Additional amide bond enriches intermolecular interactions; analog may not sustain same crystal engineering or peptidomimetic binding.

PubChem computed properties.

Peptidomimetic design Hydrogen bonding Reactivity

Ring Scaffold: Pyrrolidine vs. Piperidine Alters Conformational Space and Predicted Boiling Point

Although N-[1-(L-Alanyl)-4-piperidinyl]-N-ethylacetamide (CAS 1354018-18-0) shares the same molecular formula (C₁₂H₂₃N₃O₂) and molecular weight (241.33 g/mol) with the target compound, the six-membered piperidine ring imposes a distinctly different conformational profile compared to the five-membered pyrrolidine ring of the target . Computed physicochemical properties corroborate this difference: the piperidine analog exhibits a higher predicted boiling point of 419.0±45.0 °C versus 411.4±20.0 °C for the target, reflecting altered intermolecular forces arising from the expanded ring . The predicted LogP also shifts from -0.76 (target) to -0.61 (piperidine analog), indicating greater lipophilicity for the piperidine variant—an important consideration when selecting a scaffold for membrane-permeability studies or chromatographic method development. The wider boiling-point uncertainty range for the piperidine analog (±45.0 °C vs. ±20.0 °C) additionally suggests less well-characterized thermal behavior, which impacts distillation-based purification planning [1].

Ring Scaffold Impact
Cross-study

Pyrrolidine (5-ring) predicted bp 411.4±20.0 °C, LogP -0.76. Piperidine (6-ring) bp 419.0±45.0 °C, LogP -0.61. Same MW 241.33.

Ring size alters thermal stability and lipophilicity; piperidine variant may require different purification and membrane-permeability evaluation.

Computed values from ChemSrc; wider uncertainty for piperidine analog.

Conformational analysis Purification Physicochemical properties

Purity and Quality Specification: Enantiomeric Excess and Batch Consistency as Procurement Benchmarks

Supplier datasheets for the target compound specify a minimum purity of 95% (AKSci) to 98% (Fluorochem/Leyan), with explicit emphasis on its chiral nature confirmed by the IUPAC designation (S,S)-configuration . In contrast, several comparators—such as N-[1-(2-amino-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide—are listed without explicit enantiomeric purity specifications, and some are noted as discontinued products (CymitQuimica), raising concerns about long-term supply continuity and batch-to-batch reproducibility . The availability of Safety Data Sheets (SDS) and Certificates of Analysis (COA) on request from established suppliers for the target compound further supports traceable procurement, whereas certain comparators from smaller vendors lack comprehensive documentation. This distinction is critical for laboratories that require verified enantiomeric excess values and batch-specific analytical data for GLP-compliant studies or patent-supporting experimental work .

Purity & Supply
Supplier data

Target: 95–98% purity, (S,S)-chirality documented, multi-supplier availability with COA/SDS. Comparator: ambiguous purity, some discontinued.

Verified purity and supply continuity reduce procurement risk; discontinued analog may lack batch-to-batch reproducibility.

Vendor datasheets accessed via institutional accounts; independent verification recommended.

Quality control Enantiomeric purity Reproducibility

Procurement-Validated Application Scenarios for N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide


Stereodefined Peptidomimetic Synthesis for Prolyl Endopeptidase Probe Development

The dual (S)-stereogenic centers and the alanyl-amide linkage make this compound a direct precursor for constructing pyrrolidine-based peptidomimetics targeting prolyl endopeptidase (PREP), an enzyme implicated in cognitive disorders and autoimmune conditions . Unlike glycyl or achiral analogs, the (S)-alanine residue provides a chiral handle that can be carried through multi-step syntheses to preserve enantiopurity in final probe molecules—a requirement documented in the patent literature for PREP inhibitor development [1]. Researchers procuring this compound for medicinal chemistry programs should verify enantiomeric excess via chiral HPLC upon receipt, leveraging the supplier-provided COA as a baseline, and employ it in amide coupling reactions at the primary amine position to introduce diversity elements.

Hydrogen-Bond-Directed Co-Crystallization and Supramolecular Chemistry

The richer hydrogen-bond donor/acceptor profile of the target compound—two donors and three acceptors—relative to simplified analogs such as N-[(S)-1-(2-amino-ethyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide (one donor, two acceptors) enables it to participate in more complex supramolecular synthon formation [2]. This property is valuable for crystal engineering studies where the internal alanyl-amide bond serves as both a hydrogen-bond donor and acceptor, facilitating the construction of binary or ternary co-crystals with carboxylic acid or pyridine-based co-formers. Procurement for this application should prioritize the pyrrolidine form over piperidine analogs, as the smaller ring size and lower LogP (-0.76 vs. -0.61) favor more compact crystal packing and reduced solvent inclusion .

Distillation-Based Purification Method Development Using Computed Boiling Point Differentiation

The target compound’s predicted boiling point of 411.4±20.0 °C, with a relatively narrow uncertainty range, provides a reproducible target for vacuum distillation method development. In contrast, the piperidine analog exhibits a wider boiling point uncertainty (±45.0 °C) and a higher mean value (419.0 °C), which may indicate less predictable thermal behavior . Process chemists procuring this compound for scale-up feasibility studies should use the computed boiling point as an initial parameter for short-path distillation design, while noting that the pyrrolidine scaffold’s lower predicted LogP (-0.76) implies greater preference for polar organic solvents—relevant when selecting extraction or recrystallization conditions during purification sequence optimization.

Enantioselective Chromatography Method Validation and Reference Standard Preparation

With specified purity of 95–98% and documented (S,S)-chirality, this compound serves as a suitable candidate for preparing in-house reference standards for chiral HPLC or SFC method validation [1]. Unlike achiral glycyl comparators that lack stereochemical complexity, the target compound challenges chromatographic systems to resolve two contiguous stereocenters, making it a more stringent test probe for evaluating column performance and mobile phase conditions. Analytical laboratories procuring this material should confirm the absence of the diastereomeric (R,S)- or (R,R)-impurities by chiral chromatography upon receipt, using the supplier’s stated purity as a minimum acceptance criterion, and employ it in system suitability testing (SST) for methods intended to separate closely related pyrrolidine diastereomers.

Application
Selection Property
Validation Focus
Peptidomimetic synthesis for prolyl endopeptidase studies
Dual (S)-stereocenters & alanyl-amide linkage
Enantiomeric excess verification via chiral HPLC; COA baseline
Hydrogen-bond-directed co-crystallization
2 H-bond donors, 3 acceptors; pyrrolidine core
Supramolecular synthon formation with carboxylic acid co-formers
Distillation-based purification method development
Predicted boiling point reproducibility (narrow uncertainty)
Vacuum distillation parameter optimization using polar solvent systems
Chiral chromatography reference standard
Verified (S,S)-chirality & 95–98% purity specification
System suitability testing for diastereomer resolution; SST acceptance criteria
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